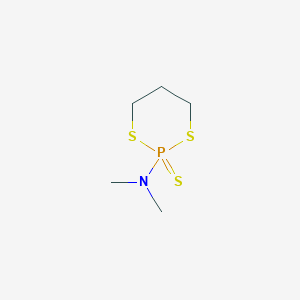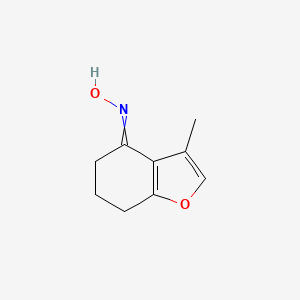![molecular formula C28H21BrN2O B14584735 N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide CAS No. 61123-60-2](/img/structure/B14584735.png)
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a benzamide structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a condensation reaction with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the indole derivative. Finally, the benzamide moiety is introduced through an amide coupling reaction using benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors in the body. The bromophenyl group may enhance binding affinity to certain molecular targets, while the benzamide structure can facilitate interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- N-(4-Fluorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- N-(4-Methylphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
Uniqueness
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than other halogens, which can lead to different binding modes and biological activities.
Properties
CAS No. |
61123-60-2 |
|---|---|
Molecular Formula |
C28H21BrN2O |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[1H-indol-3-yl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C28H21BrN2O/c29-22-15-17-23(18-16-22)31(28(32)21-11-5-2-6-12-21)27(20-9-3-1-4-10-20)25-19-30-26-14-8-7-13-24(25)26/h1-19,27,30H |
InChI Key |
LGRNTDXCVXDMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)

![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)



![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
